5-Ethyl-2-oxocyclohexane-1-carboxylic acid

Catalog No.
S15885457
CAS No.
M.F
C9H14O3
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-2-oxocyclohexane-1-carboxylic acid

Product Name

5-Ethyl-2-oxocyclohexane-1-carboxylic acid

IUPAC Name

5-ethyl-2-oxocyclohexane-1-carboxylic acid

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h6-7H,2-5H2,1H3,(H,11,12)

InChI Key

ZCNDFAXXHOSZIY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C(C1)C(=O)O

5-Ethyl-2-oxocyclohexane-1-carboxylic acid, also known as ethyl 2-oxocyclohexanecarboxylate, is a compound characterized by its molecular formula C9H14O3C_9H_{14}O_3 and a molecular weight of approximately 170.21 g/mol. It appears as a clear, colorless to pale yellow liquid and is notable for its structural features, which include a cyclohexane ring with a carboxylic acid and ketone functional groups. This compound is primarily recognized for its applications in organic synthesis and biocatalysis, making it a subject of interest in both industrial and research settings .

. Notably, it can undergo:

  • Condensation Reactions: The compound can react with amines to form amides. For instance, reacting with p-toluidine yields 2-oxo-cyclohexanecarboxylic acid p-toluidide.
  • Baeyer-Villiger Oxidation: This reaction transforms the compound into 5-ethoxyoxalylpentanoic acid through the epoxidation of its enol form, followed by subsequent reactions .
  • Reactions with Phenyl Vinyl Sulfide: The compound can react with phenyl vinyl sulfide in the presence of sodium hydride, leading to the formation of vinyl compounds after pyrolysis .

5-Ethyl-2-oxocyclohexane-1-carboxylic acid can be synthesized through several methods:

  • Direct Synthesis from Cyclohexanone Derivatives: Starting from cyclohexanone, carboxylation can be performed to introduce the carboxylic acid group.
  • Use of Ethyl Acetoacetate: Ethyl acetoacetate can be reacted with cyclohexanone under basic conditions to yield the desired compound.
  • Biocatalytic Methods: Enzymatic processes can also be employed to synthesize this compound, leveraging biocatalysts for more environmentally friendly production .

The applications of 5-Ethyl-2-oxocyclohexane-1-carboxylic acid are diverse:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biocatalysis: The compound is utilized in biocatalytic processes due to its reactivity and ability to participate in various transformations.
  • Research Tool: It is used in chemical research for studying reaction mechanisms and developing new synthetic pathways .

Interaction studies involving 5-Ethyl-2-oxocyclohexane-1-carboxylic acid primarily focus on its reactivity with other compounds. Key interactions include:

  • Reactivity with Nucleophiles: The carbonyl group in the compound makes it susceptible to nucleophilic attack, facilitating various synthetic routes.
  • Complex Formation: The compound can form complexes with metal ions or other organic molecules, which may alter its reactivity or stability .

Several compounds share structural similarities with 5-Ethyl-2-oxocyclohexane-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Ethyl 2-OxocyclopentanecarboxylateC8H12O3C_8H_{12}O_3Similar cyclic structure; used in organic synthesis.
Methyl 2-OxocyclopentanecarboxylateC7H10O3C_7H_{10}O_3Methyl ester variant; exhibits similar reactivity.
Ethyl AcetoacetateC6H10O3C_6H_{10}O_3A widely used precursor in organic synthesis.
Cyclopentanecarboxylic AcidC8H12O2C_8H_{12}O_2Related cyclic carboxylic acid; different functional groups.

Uniqueness

The uniqueness of 5-Ethyl-2-oxocyclohexane-1-carboxylic acid lies in its specific combination of functional groups (ketone and carboxylic acid) within a cyclohexane framework, which allows for distinct reactivity patterns not found in simpler aliphatic or aromatic compounds. Its applications in both biocatalysis and organic synthesis further enhance its significance within chemical research and industry .

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

170.094294304 g/mol

Monoisotopic Mass

170.094294304 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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